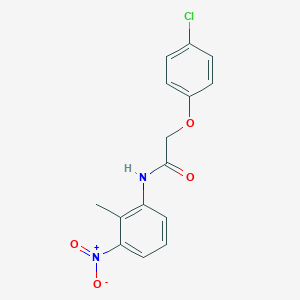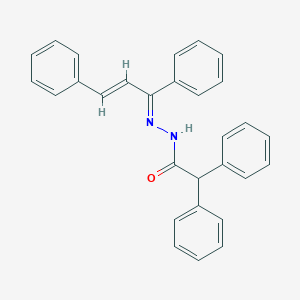![molecular formula C17H18N4O2S B323257 4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B323257.png)
4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide is a complex organic compound with a unique structure that includes an anilinocarbonothioyl group, a hydrazino group, and a phenylbutanamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide typically involves the reaction of aniline with carbon disulfide to form an anilinocarbonothioyl intermediate. This intermediate is then reacted with hydrazine to form the hydrazino derivative. Finally, the hydrazino derivative is coupled with a phenylbutanamide moiety under specific reaction conditions, such as controlled temperature and pH, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Wissenschaftliche Forschungsanwendungen
4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide include:
- 4-[2-(anilinocarbonothioyl)hydrazino]-4-oxo-N-methylbutanamide
- 4-[2-(anilinocarbonothioyl)hydrazino]-4-oxo-N-ethylbutanamide
- 4-[2-(anilinocarbonothioyl)hydrazino]-4-oxo-N-propylbutanamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C17H18N4O2S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4-oxo-N-phenyl-4-[2-(phenylcarbamothioyl)hydrazinyl]butanamide |
InChI |
InChI=1S/C17H18N4O2S/c22-15(18-13-7-3-1-4-8-13)11-12-16(23)20-21-17(24)19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,22)(H,20,23)(H2,19,21,24) |
InChI-Schlüssel |
QBDZBORHHQOUNN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'1,N'6-bis[(2-naphthyloxy)acetyl]hexanedihydrazide](/img/structure/B323174.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B323178.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B323179.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dinitroaniline](/img/structure/B323180.png)
![N-(4-chloro-3-nitrobenzylidene)-4-[(4-methyl-1-piperidinyl)sulfonyl]aniline](/img/structure/B323183.png)
![(6E)-2,4-dichloro-6-[[4-(4-methylpiperidin-1-yl)sulfonylanilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323184.png)



![(6E)-6-[[2-(cyclohexen-1-yl)ethylamino]methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B323193.png)

![N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B323197.png)

![N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-2,2-diphenylacetohydrazide](/img/structure/B323200.png)
